

Technical Guide: OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OTs-C6-OBn

Cat. No.: B2833689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTs-C6-OBn, chemically known as 6-(benzyloxy)hexyl 4-methylbenzenesulfonate, is a bifunctional organic molecule. Its structure incorporates a tosylate group (OTs), a hexyl chain (C6), and a benzyloxy group (OBn). The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making that end of the molecule reactive. The benzyloxy group provides a protected hydroxyl functionality. These features suggest its primary utility as a chemical linker in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. For instance, its precursor, 6-hydroxyhexyl 4-methylbenzenesulfonate, is utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), indicating a likely application for **OTs-C6-OBn** in similar advanced therapeutic modalities.[1][2]

Chemical Structure and Properties

The chemical structure of **OTs-C6-OBn** is characterized by a central six-carbon aliphatic chain. One terminus of this chain is esterified with 4-methylbenzenesulfonic acid (tosic acid), forming the tosylate ester. The other terminus is ether-linked to a benzyl group, forming a benzyl ether.

Chemical Structure:

Table 1: Chemical and Physical Properties of **OTs-C6-OBn**

Property	Value	Source
IUPAC Name	6-(benzyloxy)hexyl 4-methylbenzenesulfonate	-
Synonyms	OTs-C6-OBn	-
CAS Number	126519-80-0	-
Molecular Formula	C ₂₀ H ₂₆ O ₄ S	-
Molecular Weight	362.48 g/mol	-
SMILES	O=S(C1=CC=C(C)C=C1)(OCCCCCCOCC2=CC=CC=C2)=O	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Synthesis and Purification

A detailed experimental protocol for the synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate is not readily available in published literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and the known chemistry of its precursors. The synthesis would likely involve a two-step process starting from 1,6-hexanediol.

Logical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **OTs-C6-OBn**.

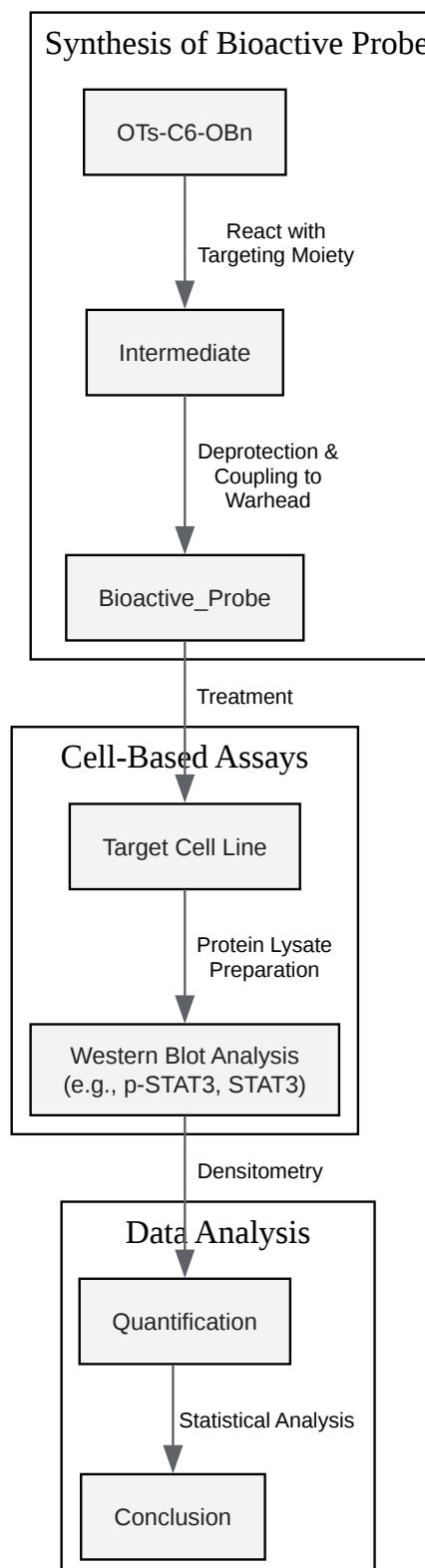
Experimental Protocols

Step 1: Synthesis of 6-(Benzyl)hexan-1-ol (Williamson Ether Synthesis)

- To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
- Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.0 equivalent) dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 6-(benzyl)hexan-1-ol.

Step 2: Synthesis of 6-(benzyl)hexyl 4-methylbenzenesulfonate (Tosylation)

- Dissolve 6-(benzyl)hexan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
- Add pyridine (1.5 equivalents) to the solution.
- Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at room temperature overnight.


- Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain 6-(benzyloxy)hexyl 4-methylbenzenesulfonate.

Applications in Research and Drug Development

While specific examples of the use of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate in signaling pathway studies or as a component in a final drug candidate are not prominent in the current literature, its structure strongly points to its utility as a versatile linker.

Potential Signaling Pathway Investigation Workflow:

In hypothetical scenarios where **OTs-C6-OBn** is used to synthesize a bioactive compound (e.g., a kinase inhibitor with a targeting moiety), the following workflow could be employed to investigate its effect on a cellular signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for investigating the effect of a synthesized bioactive probe on a signaling pathway.

The benzyloxy group can be deprotected (e.g., through hydrogenolysis) to reveal a primary alcohol, which can then be further functionalized. The tosylate end of the molecule can be displaced by a variety of nucleophiles. This dual reactivity makes **OTs-C6-OBn** a valuable building block for creating molecules with distinct functionalities at either end of a six-carbon spacer. Such molecules are crucial in the design of selective estrogen receptor modulators and other targeted therapies.^[3]

Conclusion

OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate) is a chemical intermediate with significant potential in synthetic organic and medicinal chemistry. Its bifunctional nature, combining a reactive tosylate with a protected hydroxyl group, makes it an ideal candidate for use as a linker in the construction of complex bioactive molecules. While detailed experimental data and specific biological applications are not yet widely published, its structural similarity to linkers used in advanced therapeutic platforms suggests a promising role in the future of drug discovery and development. Further research into the synthesis, properties, and applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxyhexyl 4-methylbenzenesulfonate, 75351-33-6 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. US8399520B2 - Selective estrogen receptor modulator - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: OTs-C6-OBn (6-(benzyloxy)hexyl 4-methylbenzenesulfonate)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2833689#ots-c6-ohn-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com